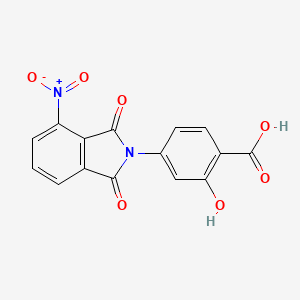

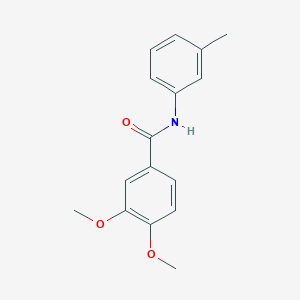

3,4-dimethoxy-N-(3-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dimethoxy-N-(3-methylphenyl)benzamide is a compound that belongs to the class of organic compounds known as benzamides, which are amides of benzoic acid. Benzamides and their derivatives are of considerable interest due to their diverse pharmacological activities and their applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the condensation of benzoic acid derivatives with amine compounds under dehydration conditions. For example, compounds similar to 3,4-dimethoxy-N-(3-methylphenyl)benzamide have been synthesized through reductive cyclization processes using sodium dithionite as a reductive agent in suitable solvents like DMSO (Bhaskar et al., 2019).

Molecular Structure Analysis

X-ray crystallography and DFT (Density Functional Theory) calculations are common methods used to analyze the molecular structure of benzamides. These techniques help determine crystalline structures and molecular geometries, revealing how substituents like dimethoxy groups influence the overall molecular conformation and stability (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions, influenced by their functional groups. The presence of methoxy groups in the compound can affect its reactivity and interaction with other molecules. For instance, research on similar compounds has explored their ability to form hydrogen bonds and undergo ring transformations via Diels-Alder reactions (Kranjc et al., 2011).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of benzamides can vary significantly depending on the nature and position of substituents on the benzene ring. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to study these properties, providing insights into the compound's stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of benzamides, including acidity, basicity, and photostability, are crucial for their applications in material science and pharmaceuticals. Spectroscopic methods like NMR and IR spectroscopy are instrumental in understanding the electronic and structural features that dictate these properties.

For more in-depth analysis and specific data on 3,4-dimethoxy-N-(3-methylphenyl)benzamide, it is recommended to consult research articles and reviews that focus on the synthesis, structural characterization, and application of benzamide derivatives in various fields.

References:

- Demir, S., Çakmak, Ş., Dege, N., Kutuk, H., Odabaşoǧlu, M., & Kepekci, R. A. (2015). A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide: Molecular structural describe, antioxidant activity with use X-ray diffractions and DFT calculations. Journal of Molecular Structure, 1100, 582-591.

- Bhaskar, P., Kumar, V., Tholappanavara Hanumanthappa, S. K., & Banakara Vijaykumar, S. H. (2019). 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Molbank.

- Kranjc, K., Kočevar, M., & Perdih, F. (2011). Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide. Acta Crystallographica. Section C, Crystal Structure Communications, 67 Pt 6, o201-5.

properties

IUPAC Name |

3,4-dimethoxy-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-5-4-6-13(9-11)17-16(18)12-7-8-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCLJZRDKHESJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660141.png)

![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)

![4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)

![2-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5660168.png)

![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)

![2-allyl-9-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660183.png)

![N,N-dimethyl-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5660185.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)

![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)